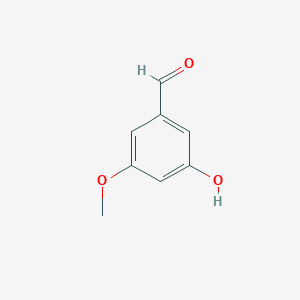

3-羟基-5-甲氧基苯甲醛

概述

描述

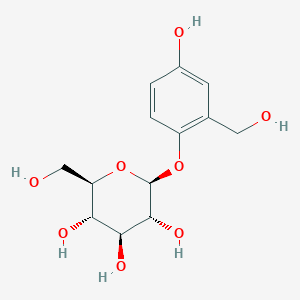

3-Hydroxy-5-methoxybenzaldehyde is a natural product found in Carya cathayensis with data available.

科学研究应用

天然产物研究

甲氧基苯甲醛,包括 3-羟基-5-甲氧基苯甲醛,存在于植物中,是苯甲酸酯衍生物的重要类别之一 . 它们在天然产物研究中发挥着重要作用,因为它们在医药、农业和工业领域具有潜在的功能 .

食品和化妆品行业

一些甲氧基苯甲醛具有清新的香味,可用作食品和化妆品中的调味剂 . 因此,3-羟基-5-甲氧基苯甲醛可能用于这些行业。

制药工业

甲氧基苯甲醛,包括 3-羟基-5-甲氧基苯甲醛,具有显著的药理特性 . 由于其潜在的健康益处,它们在制药行业具有一定的前景 .

抗真菌活性

苯甲醛,包括 3-羟基-5-甲氧基苯甲醛,已被发现具有抗真菌活性 . 它们会破坏细胞的抗氧化系统,这可能是控制真菌病原体的有效方法 .

化学增敏剂

某些苯甲醛可以与传统药物或杀真菌剂协同作用,作为化学增敏剂,以提高抗真菌效果 . 这可以降低成本,减轻耐药性,并减轻与当前抗真菌治疗相关的负面副作用 .

抗癌药物的前体

安全和危害

The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

未来方向

作用机制

Target of Action

3-Hydroxy-5-methoxybenzaldehyde primarily targets the cellular antioxidation system of fungi . This system includes components such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.

Mode of Action

The compound disrupts the cellular antioxidation system, leading to an imbalance in the redox homeostasis of the cell . This disruption is achieved through the compound’s redox-active properties, which allow it to cycle between oxidized and reduced states, thereby destabilizing the cellular redox balance .

Biochemical Pathways

The disruption of the cellular antioxidation system affects the oxidative stress-response pathway . This pathway is responsible for managing oxidative stress in the cell. When disrupted, it can lead to an accumulation of reactive oxygen species, causing oxidative damage to cellular components, including lipids, proteins, and DNA .

Pharmacokinetics

Its molecular weight (15215 g/mol) and predicted properties such as boiling point (~3068°C at 760 mmHg) and density (~12 g/cm^3) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the antioxidation system, the compound induces oxidative stress in the cell, leading to cellular damage and inhibition of growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability . Furthermore, it is incompatible with strong oxidizing agents .

生化分析

Biochemical Properties

It is known that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes can increase their antifungal activity . This suggests that 3-Hydroxy-5-methoxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a way that disrupts cellular antioxidation .

Cellular Effects

3-Hydroxy-5-methoxybenzaldehyde has been shown to have potent antifungal activity, suggesting that it has significant effects on cellular processes . It is believed to disrupt cellular antioxidation, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through disruption of cellular antioxidation . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its antifungal activity, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies .

Metabolic Pathways

It is known that benzaldehydes can be involved in the shikimate pathway, a fundamental metabolic pathway in plants .

属性

IUPAC Name |

3-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOOHJZONJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415661 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-35-8 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

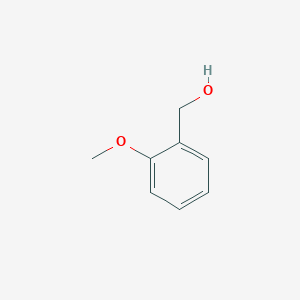

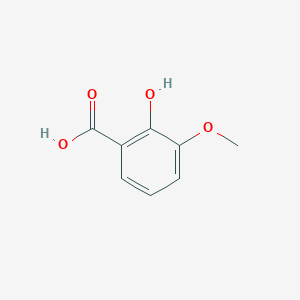

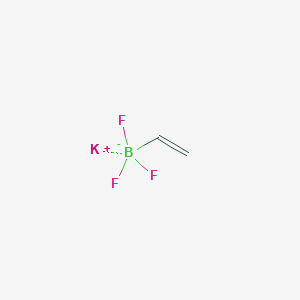

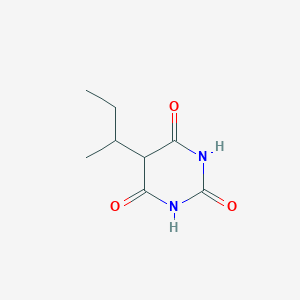

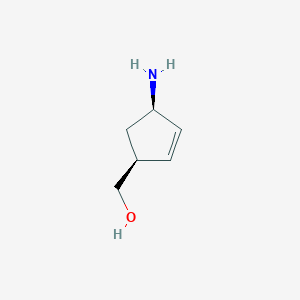

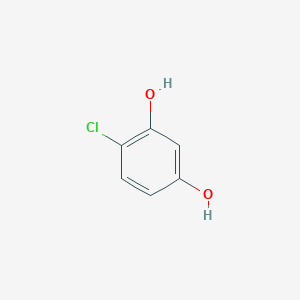

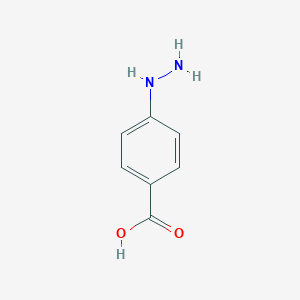

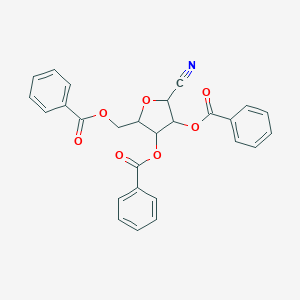

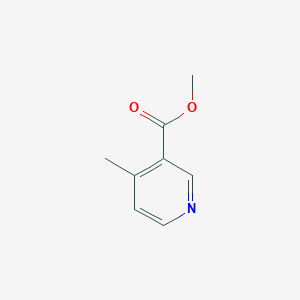

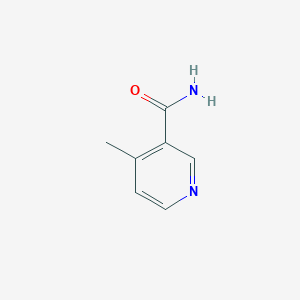

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions 3-hydroxy-5-methoxybenzaldehyde as a pyrolysis product of the lignin dimer model. What is the significance of this finding in the context of lignin valorization?

A1: The identification of 3-hydroxy-5-methoxybenzaldehyde as a product from the controlled pyrolysis of the β-1-type lignin dimer model is significant for several reasons.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。